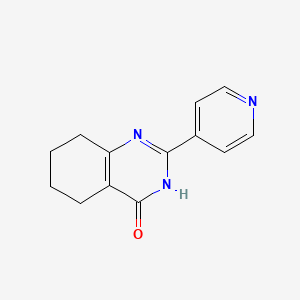
4-(Butanoate d'éthyle)-(6-chloro-2-méthylpyrimidin-4-yl)amine
Vue d'ensemble
Description
Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate is a useful research compound. Its molecular formula is C11H16ClN3O2 and its molecular weight is 257.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((6-chloro-2-methylpyrimidin-4-yl)amino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications pharmaceutiques
Les dérivés de pyrimidine, comme notre composé d'intérêt, sont largement utilisés dans les disciplines thérapeutiques en raison de leur haut degré de diversité structurelle . Ils ont été rapportés comme présentant une large gamme d'activités biologiques, notamment la modulation de la leucémie myéloïde, le traitement du cancer du sein, les activités antimicrobiennes, antifongiques, antiparasitaires, diurétiques, antitumorales, antifilaires, inhibiteurs de la topoisomérase II de l'ADN, agents antituberculeux, antimalariques et antiplasmodiques, anti-inflammatoires et analgésiques, anti-VIH, agents cardiovasculaires et antihypertenseurs, agents anti-ulcéreux, activités contre les troubles des cheveux, antagonistes des récepteurs du calcium-sensing, inhibiteurs de la DPP-IV, antidiabétiques, action agoniste ou antagoniste puissante du récepteur A2a de l'adénosine, modulateurs TLR8 ou de l'interféron bêta (IFN-β), relaxation vasculaire pour l'artère ciliaire oculaire et neuroprotection sur les cellules ganglionnaires de la rétine, inhibiteurs de la 3-hydroxy-3-méthylglutaryl-coenzyme A (HMG-CoA) réductase et thérapeutiques des maladies cardiaques coronariennes, anticancéreux, intermédiaires clés pour la vitamine B1, inhibiteurs de la pyruvate déshydrogénase kinase .
Applications agrochimiques
Les dérivés de pyrimidine se retrouvent également dans les produits agrochimiques . Étant donné le large spectre d'activités biologiques présenté par ces composés, ils pourraient potentiellement être utilisés dans le développement de nouveaux pesticides ou herbicides.
Science des matériaux
Les dérivés de pyrimidine se retrouvent dans la science des matériaux . Leurs structures chimiques uniques pourraient potentiellement être utilisées dans le développement de nouveaux matériaux aux propriétés originales.
Chimie synthétique
En chimie synthétique, les dérivés de pyrimidine servent de blocs de construction importants pour la synthèse de molécules plus complexes . Ils peuvent être utilisés dans la préparation de diverses diazines décorées pharmacologiquement actives .
Bioisostérie
Dans le domaine de la chimie médicinale, la bioisostérie est une stratégie souvent utilisée pour concevoir de nouveaux médicaments. Des dérivés de pyrimidinamine ont été conçus et synthétisés en utilisant la pyrimidifène comme modèle selon la bioisostérie . Les nouveaux composés ont montré une excellente activité fongicide .
Activité fongicide
Comme mentionné ci-dessus, certains dérivés de pyrimidinamine ont montré une excellente activité fongicide . Cela suggère que le « 4-(Butanoate d'éthyle)-(6-chloro-2-méthylpyrimidin-4-yl)amine » pourrait potentiellement être utilisé dans le développement de nouveaux fongicides.
Propriétés
IUPAC Name |
ethyl 4-[(6-chloro-2-methylpyrimidin-4-yl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-11(16)5-4-6-13-10-7-9(12)14-8(2)15-10/h7H,3-6H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNWIMPHYQZCRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


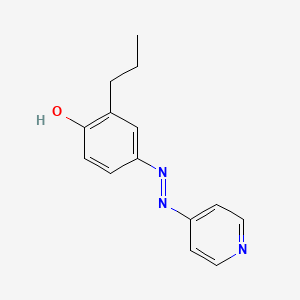
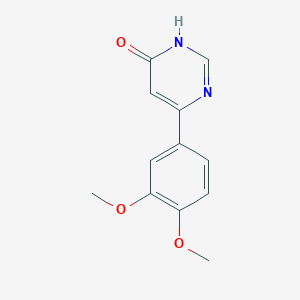
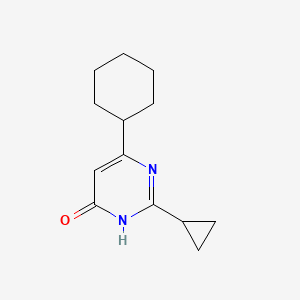
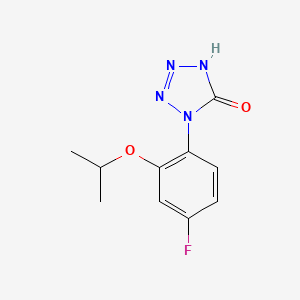
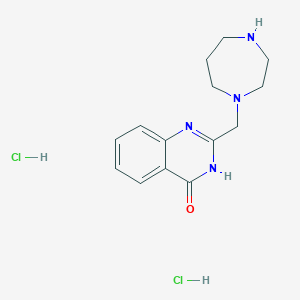
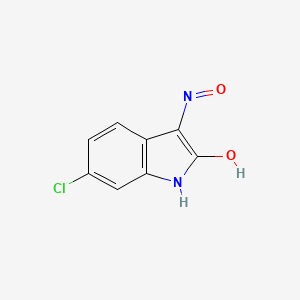
![1h-Pyrazolo[4,3-c]pyridin-4-ol](/img/structure/B1489704.png)
![Methyl 4-{[(5-bromo-2-hydroxyphenyl)methylidene]-amino}-3-fluorobenzoate](/img/structure/B1489708.png)
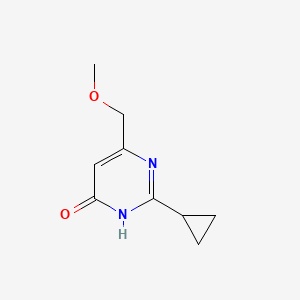
![2-(4-methoxyphenyl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1489712.png)
![3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-1H-indole](/img/structure/B1489713.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B1489715.png)
